Cas no 1892642-72-6 (1-1-(2-bromo-6-fluorophenyl)cyclopropylethan-1-one)

1-1-(2-bromo-6-fluorophenyl)cyclopropylethan-1-one structure
1892642-72-6 structure
商品名:1-1-(2-bromo-6-fluorophenyl)cyclopropylethan-1-one
CAS番号:1892642-72-6
MF:C11H10BrFO
メガワット:257.098906040192
CID:5921469
PubChem ID:117046996

1-1-(2-bromo-6-fluorophenyl)cyclopropylethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-1-(2-bromo-6-fluorophenyl)cyclopropylethan-1-one
    • 1-[1-(2-bromo-6-fluorophenyl)cyclopropyl]ethan-1-one
    • 1892642-72-6
    • EN300-1915443
    • インチ: 1S/C11H10BrFO/c1-7(14)11(5-6-11)10-8(12)3-2-4-9(10)13/h2-4H,5-6H2,1H3
    • InChIKey: ZGGUUNIPMCSVSL-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC=C(C=1C1(C(C)=O)CC1)F

計算された属性

  • せいみつぶんしりょう: 255.98991g/mol
  • どういたいしつりょう: 255.98991g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 250
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 17.1Ų

1-1-(2-bromo-6-fluorophenyl)cyclopropylethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1915443-0.5g
1-[1-(2-bromo-6-fluorophenyl)cyclopropyl]ethan-1-one
1892642-72-6
0.5g
$1027.0 2023-09-17
Enamine
EN300-1915443-10.0g
1-[1-(2-bromo-6-fluorophenyl)cyclopropyl]ethan-1-one
1892642-72-6
10g
$4606.0 2023-05-31
Enamine
EN300-1915443-1g
1-[1-(2-bromo-6-fluorophenyl)cyclopropyl]ethan-1-one
1892642-72-6
1g
$1070.0 2023-09-17
Enamine
EN300-1915443-5.0g
1-[1-(2-bromo-6-fluorophenyl)cyclopropyl]ethan-1-one
1892642-72-6
5g
$3105.0 2023-05-31
Enamine
EN300-1915443-0.05g
1-[1-(2-bromo-6-fluorophenyl)cyclopropyl]ethan-1-one
1892642-72-6
0.05g
$900.0 2023-09-17
Enamine
EN300-1915443-10g
1-[1-(2-bromo-6-fluorophenyl)cyclopropyl]ethan-1-one
1892642-72-6
10g
$4606.0 2023-09-17
Enamine
EN300-1915443-0.1g
1-[1-(2-bromo-6-fluorophenyl)cyclopropyl]ethan-1-one
1892642-72-6
0.1g
$943.0 2023-09-17
Enamine
EN300-1915443-0.25g
1-[1-(2-bromo-6-fluorophenyl)cyclopropyl]ethan-1-one
1892642-72-6
0.25g
$985.0 2023-09-17
Enamine
EN300-1915443-1.0g
1-[1-(2-bromo-6-fluorophenyl)cyclopropyl]ethan-1-one
1892642-72-6
1g
$1070.0 2023-05-31
Enamine
EN300-1915443-2.5g
1-[1-(2-bromo-6-fluorophenyl)cyclopropyl]ethan-1-one
1892642-72-6
2.5g
$2100.0 2023-09-17

1-1-(2-bromo-6-fluorophenyl)cyclopropylethan-1-one 関連文献

1-1-(2-bromo-6-fluorophenyl)cyclopropylethan-1-oneに関する追加情報

Introduction to 1-1-(2-bromo-6-fluorophenyl)cyclopropylethan-1-one (CAS No. 1892642-72-6)

1-1-(2-bromo-6-fluorophenyl)cyclopropylethan-1-one is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1892642-72-6, has garnered attention due to its utility in the synthesis of novel therapeutic agents. The molecular structure incorporates a cyclopropyl ring, a bromo-substituted phenyl group, and a fluorine atom, which collectively contribute to its distinct chemical properties and reactivity.

The presence of the 2-bromo-6-fluorophenyl moiety in the molecule imparts a high degree of electronic tunability, making it a valuable scaffold for designing molecules with specific interactions with biological targets. This feature is particularly relevant in the development of drugs targeting neurological disorders, where precise modulation of receptor binding is crucial. The cyclopropylethanone core further enhances the compound's potential as a building block for more complex pharmacophores.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in drug design. The fluorine atom in 1-1-(2-bromo-6-fluorophenyl)cyclopropylethan-1-one not only influences the metabolic stability of the molecule but also enhances its binding affinity to certain protein targets. This has been demonstrated in several studies where fluorinated analogs have shown improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

The cyclopropylethanone functional group is known for its ability to engage in hydrogen bonding and hydrophobic interactions, which are critical for drug-receptor interactions. This structural motif has been successfully incorporated into various drug candidates, demonstrating its versatility in medicinal chemistry applications. The bromo substituent on the phenyl ring further extends the compound's utility as a synthetic intermediate, allowing for further derivatization and exploration of its biological potential.

In the context of contemporary pharmaceutical research, 1-1-(2-bromo-6-fluorophenyl)cyclopropylethan-1-one represents a promising candidate for further investigation. Its unique structural features make it an attractive starting point for developing novel therapeutics targeting a range of diseases. The combination of bromo and fluoro substituents on the aromatic ring provides a balance between lipophilicity and metabolic stability, which are key factors in drug development.

One area where this compound shows particular promise is in the treatment of inflammatory diseases. Studies have indicated that compounds with similar structural motifs can modulate inflammatory pathways by interacting with specific enzymes and receptors. The ability of 1-1-(2-bromo-6-fluorophenyl)cyclopropylethan-1-one to engage with these targets makes it a valuable asset in the quest for new anti-inflammatory agents.

Additionally, the compound's potential application in oncology research is noteworthy. The bromo and fluoro substituents are frequently employed in anticancer drug design due to their ability to enhance binding affinity and improve pharmacokinetic properties. Preliminary studies suggest that derivatives of 1-1-(2-bromo-6-fluorophenyl)cyclopropylethan-1-one may exhibit inhibitory effects on certain kinases involved in cancer cell proliferation.

The synthesis of 1-1-(2-bromo-6-fluorophenyl)cyclopropylethan-1-one involves multi-step organic transformations, highlighting its complexity as a chemical entity. The synthesis typically begins with the preparation of the bromo-substituted phenyl derivative, followed by coupling with a cyclopropyl-containing electrophile. The introduction of the ketone group is achieved through oxidation or other suitable methods. This synthetic route underscores the compound's significance as a building block in pharmaceutical chemistry.

The stereochemistry of cyclopropylethanone is another critical aspect that contributes to its biological activity. The rigid three-membered ring exerts conformational constraints on the molecule, influencing how it interacts with biological targets. This feature has been exploited in designing molecules with enhanced binding affinities and selectivity.

In conclusion, 1-1-(2-bromo-6-fluorophenyl)cyclopropylethan-1-one (CAS No. 1892642-72-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, including the 2-bromo-6-fluorophenyl moiety and cyclopropylethanone core, make it an invaluable tool for developing novel therapeutic agents. The compound's applications span various therapeutic areas, including inflammation and oncology, underscoring its importance in modern drug discovery efforts.

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